molecular formula C18H20ClNO4 B5518450 2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B5518450
M. Wt: 349.8 g/mol
InChI Key: HTZKFOTUBFEJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of chlorophenoxy and dimethoxyphenyl groups suggests potential for interaction with biological receptors, making it a candidate for further pharmacological study.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step organic reactions, starting with the acylation of phenols or anilines to introduce the acetamide group, followed by etherification to add chlorophenoxy and dimethoxy functionalities. For instance, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized in good yield through a reaction involving stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU in cooled conditions (G. Sharma et al., 2018).

Scientific Research Applications

Potential as a Pesticide

Research has identified derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally similar to 2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, as potential pesticides. These derivatives have been characterized through X-ray powder diffraction, highlighting their potential use in agricultural applications to control pests effectively. This study provides new diffraction data, including experimental and calculated peaks, experimental relative peak intensities, and Miller indices, along with unit-cell parameters, offering valuable information for the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Anticancer Applications

Another significant application involves the synthesis and structural analysis of an anticancer drug derivative, showcasing its potential in targeting cancer cells. This compound was synthesized and its structure elucidated through various spectroscopic techniques, demonstrating its anticancer activity through in silico modeling targeting the VEGFr receptor. The study not only provides insights into the compound's synthesis but also its potential mechanism of action against cancer cells, offering a pathway for developing new anticancer agents (Sharma et al., 2018).

Insect Growth Regulation

Additionally, the compound has been investigated for its role as an insect growth regulator, showing efficacy against Galleria mellonella (wax moth). This study highlights the compound's structure confirmation via spectroscopic techniques and its testing against the fifth instar of Galleria mellonella, comparing it to commercial insect growth regulators. The research underscores the potential of such compounds in controlling pest populations, contributing to integrated pest management strategies (Devi & Awasthi, 2022).

Future Directions

The future directions for research on “2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” could include further exploration of its synthesis, structure, and properties. Additionally, its potential applications in various fields could be investigated .

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-18(21)12-24-15-6-4-3-5-14(15)19/h3-8,11H,9-10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZKFOTUBFEJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.